molecular formula C15H24OS B14381279 [(1-Methoxyoctyl)sulfanyl]benzene CAS No. 89423-37-0

[(1-Methoxyoctyl)sulfanyl]benzene

Cat. No.: B14381279
CAS No.: 89423-37-0
M. Wt: 252.4 g/mol
InChI Key: DMIVABNHFJKOQJ-UHFFFAOYSA-N
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Description

[(1-Methoxyoctyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a methoxyoctyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Methoxyoctyl)sulfanyl]benzene typically involves the reaction of benzene with a sulfanyl group and a methoxyoctyl chain. One common method is the electrophilic aromatic substitution, where benzene reacts with a suitable electrophile to introduce the sulfanyl group. The methoxyoctyl chain can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[(1-Methoxyoctyl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanyl group or modify the methoxyoctyl chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the methoxyoctyl chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanylated benzene derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

[(1-Methoxyoctyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Methoxyoctyl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl and methoxyoctyl groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The benzene ring provides a stable framework for these interactions, while the substituents modulate the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    [(1-Methoxynonyl)sulfanyl]benzene: Similar structure with a longer alkyl chain.

    [(1-Methoxyheptyl)sulfanyl]benzene: Similar structure with a shorter alkyl chain.

    [(1-Methoxydecyl)sulfanyl]benzene: Similar structure with an even longer alkyl chain.

Uniqueness

[(1-Methoxyoctyl)sulfanyl]benzene is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility, reactivity, and interaction with other molecules. This makes it distinct from other benzene derivatives with different alkyl chain lengths.

Properties

CAS No.

89423-37-0

Molecular Formula

C15H24OS

Molecular Weight

252.4 g/mol

IUPAC Name

1-methoxyoctylsulfanylbenzene

InChI

InChI=1S/C15H24OS/c1-3-4-5-6-10-13-15(16-2)17-14-11-8-7-9-12-14/h7-9,11-12,15H,3-6,10,13H2,1-2H3

InChI Key

DMIVABNHFJKOQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(OC)SC1=CC=CC=C1

Origin of Product

United States

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